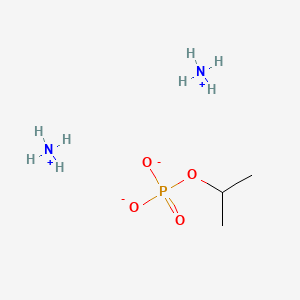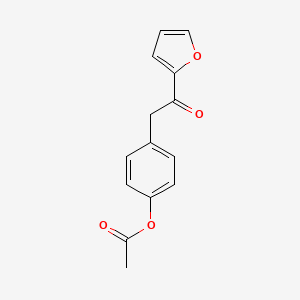![molecular formula C40H72O12S3Sn B13779688 Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate CAS No. 65291-39-6](/img/structure/B13779688.png)
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate is a heterocyclic organic compound with the molecular formula C40H72O12S3Sn and a molecular weight of 959.9 g/mol . It is also known by its IUPAC name, dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate . This compound is primarily used for research purposes and is known for its unique structure and properties.
Preparation Methods
The synthesis of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves multiple steps and specific reaction conditions. The synthetic route typically includes the reaction of butylstannylidyne with tris(thio)trisuccinate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate can be compared with other similar compounds, such as:
Butyltintris(dibutyl 2-mercaptosuccinate): This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Butanedioic acid, 2,2,2-[(butylstannylidyne)tris(thio)]tris-, hexabutyl ester: Another similar compound with variations in its ester groups, affecting its reactivity and applications.
The uniqueness of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65291-39-6 |
|---|---|
Molecular Formula |
C40H72O12S3Sn |
Molecular Weight |
959.9 g/mol |
IUPAC Name |
dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate |
InChI |
InChI=1S/3C12H22O4S.C4H9.Sn/c3*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;1-3-4-2;/h3*10,17H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
VVDYYHAMBNQVRC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(SC(CC(=O)OCCCC)C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



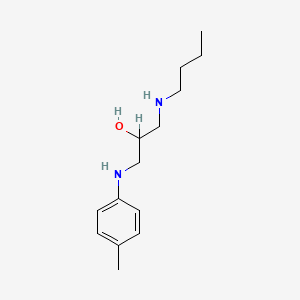
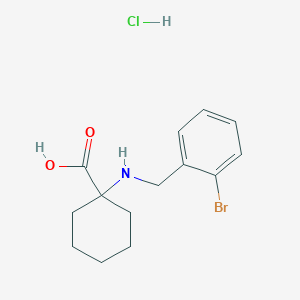
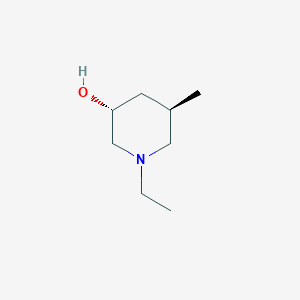
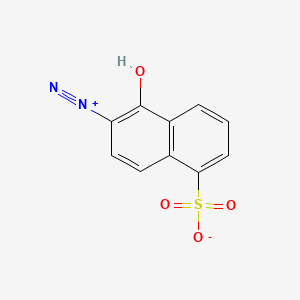
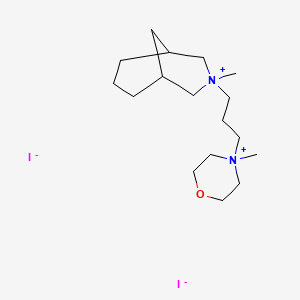
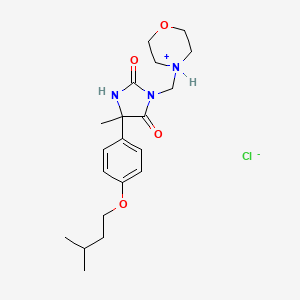
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
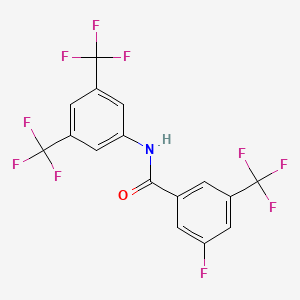
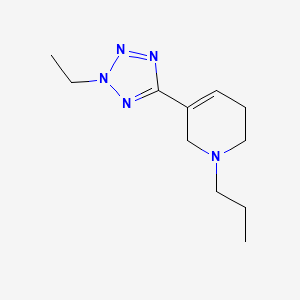
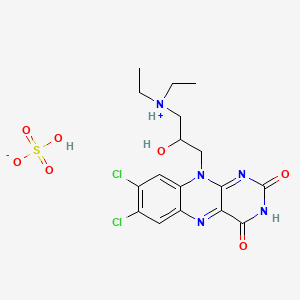
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
